molecular formula C24H23NO8 B11057375 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(3-methoxyphenyl)propanamide

3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(3-methoxyphenyl)propanamide

Cat. No.: B11057375
M. Wt: 453.4 g/mol
InChI Key: RJLWRXHGGUWPOL-UHFFFAOYSA-N
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Description

“3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-(3-METHOXYPHENYL)PROPANAMIDE” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-(3-METHOXYPHENYL)PROPANAMIDE” typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and the complexity of the target molecule. Common synthetic routes may include:

    Aldol Condensation: To form the pyran ring structure.

    Friedel-Crafts Alkylation: To introduce the benzodioxole moiety.

    Amidation: To attach the propanamide group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with biological targets such as enzymes or receptors.

Industry

In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-(3-METHOXYPHENYL)PROPANAMIDE” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-(3-METHOXYPHENYL)PROPANAMIDE: shares similarities with other compounds that have pyran, benzodioxole, and propanamide moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or biological efficacy.

Properties

Molecular Formula

C24H23NO8

Molecular Weight

453.4 g/mol

IUPAC Name

3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C24H23NO8/c1-13-7-18(26)22(24(28)33-13)17(11-21(27)25-15-5-4-6-16(10-15)29-2)14-8-19(30-3)23-20(9-14)31-12-32-23/h4-10,17,26H,11-12H2,1-3H3,(H,25,27)

InChI Key

RJLWRXHGGUWPOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=CC=C2)OC)C3=CC4=C(C(=C3)OC)OCO4)O

Origin of Product

United States

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